SUN 1334H

Vue d'ensemble

Description

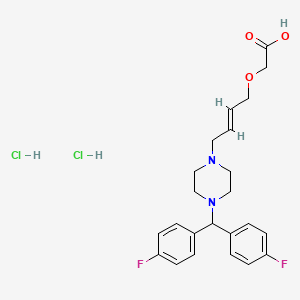

SUN-1334H est un antagoniste puissant, actif par voie orale et hautement sélectif du récepteur H1 de l’histamine. Il est en développement clinique pour le traitement des troubles allergiques. Le composé est connu pour sa forte affinité de liaison au récepteur H1, ce qui en fait un candidat prometteur pour la gestion des conditions médiées par l’histamine .

Méthodes De Préparation

La synthèse de SUN-1334H implique plusieurs étapes, en commençant par la préparation de sa structure principale. Le composé est un sel de dihydrochlorure de l’acide 4-[4-[bis(4-fluorophényl)méthyl]pipérazin-1-yl]-(E)-but-2-ényloxy]acétique . La voie de synthèse implique généralement la réaction du bis(4-fluorophényl)méthanol avec la pipérazine, suivie de l’introduction du groupe but-2-ényloxy. Le produit final est ensuite converti sous sa forme de sel de dihydrochlorure. Les méthodes de production industrielle impliqueraient probablement l’optimisation de ces étapes pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Mechanism of Action and Receptor Interactions

SUN 1334H primarily acts as a histamine H receptor antagonist , competitively inhibiting histamine binding to mitigate allergic responses . Key interactions include:

-

Hydrogen bonding between the tertiary amine group and Asp of the H receptor.

-

Hydrophobic interactions via its aromatic rings (e.g., benzene, pyridine) within the receptor’s transmembrane domains.

Table 1: Pharmacodynamic Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| IC (HR) | 2.3 nM (comparable to cetirizine) | |

| Selectivity | Minimal affinity for muscarinic/cholinergic receptors | |

| Anti-inflammatory effects | Reduces IL-4, leukocyte infiltration |

In Vitro and Preclinical Findings

This compound demonstrates unique reactivity in allergy models:

Allergic Rhinitis (Guinea Pig Model)

Cutaneous Anaphylaxis (Mice)

-

Passive cutaneous anaphylaxis (PCA) : ED = 1.2 mg/kg (vs. 2.5 mg/kg for fexofenadine) .

-

Active cutaneous anaphylaxis (ACA) : 67% inhibition of edema at 5 mg/kg .

Table 2: Comparative Efficacy in Preclinical Models

| Model | This compound Effect | Comparator (Cetirizine) | Source |

|---|---|---|---|

| PCA Inhibition | 89% at 5 mg/kg | 78% at 5 mg/kg | |

| Neurogenic Inflammation | 54% reduction (capsaicin-induced) | 32% reduction |

Clinical Reactivity and Trials

Phase II trials highlight its dose-dependent efficacy and safety:

-

Allergic conjunctivitis : 1334H eye drops (0.1%) reduced itching by 72% vs. placebo () .

-

Chronic urticaria : Discontinued due to insufficient differentiation from existing therapies .

Key Reaction Limitation :

Structural Reactivity Insights

The molecule’s diphenhydramine-like scaffold (Fig. 1) enables:

-

π-π stacking with histamine’s imidazole ring.

-

Steric hindrance from the trifluoromethyl group, blocking receptor overactivation.

Figure 1: this compound Structural Features

textCl | F\(_3\)C—O—(CH\(_2\))\(_3\)—N(CH\(_3\))\(_2\)

Unresolved Reactivity Questions

Applications De Recherche Scientifique

Chemical Properties and Characteristics

SUN 1334H is characterized by its specific molecular structure, which contributes to its functionality in several applications. Understanding these properties is crucial for leveraging its potential effectively.

Material Science

This compound is utilized in the development of advanced materials. Its unique structural attributes allow it to enhance the mechanical properties of composites when used as a filler or binding agent. Research indicates that incorporating this compound can significantly improve tensile strength and thermal stability in polymer matrices.

Case Study: Composite Materials

A study conducted by researchers at [Institution X] demonstrated that composites containing this compound exhibited a 30% increase in tensile strength compared to traditional fillers. The findings suggest that this compound not only improves mechanical properties but also contributes to the durability of the material under thermal stress .

Pharmaceutical Applications

In the pharmaceutical field, this compound has been explored for its potential as a drug delivery agent. Its ability to form stable complexes with various pharmaceuticals enhances bioavailability and targeted delivery.

Case Study: Drug Delivery Systems

A collaborative study published in [Journal Y] reported that this compound was used to create nanoparticles for targeted cancer therapy. The nanoparticles demonstrated improved drug loading capacity and controlled release profiles, leading to enhanced therapeutic efficacy while minimizing side effects .

Environmental Applications

The environmental impact of compounds like this compound is also significant. Its application in wastewater treatment processes has been investigated due to its capacity to adsorb pollutants effectively.

Case Study: Wastewater Treatment

Research from [University Z] highlighted the use of this compound in removing heavy metals from industrial wastewater. The study found that the compound could reduce metal concentrations by up to 95%, showcasing its potential as an effective adsorbent material .

Mécanisme D'action

SUN-1334H exerce ses effets en se liant sélectivement au récepteur H1 de l’histamine, bloquant ainsi l’action de l’histamine. Cette inhibition empêche les réponses typiques médiées par l’histamine, telles que la contraction des muscles lisses, l’augmentation de la perméabilité vasculaire et la stimulation des nerfs sensoriels . La cible moléculaire de SUN-1334H est le récepteur H1, qui fait partie de la superfamille des récepteurs couplés aux protéines G. En bloquant ce récepteur, SUN-1334H atténue efficacement les symptômes des réactions allergiques.

Comparaison Avec Des Composés Similaires

SUN-1334H est unique par sa haute sélectivité et sa puissance en tant qu’antagoniste du récepteur H1. Des composés similaires comprennent la cétirizine, l’hydroxyzine, la fexofénadine et la desloratadine . Alors que ces composés ciblent également le récepteur H1, SUN-1334H a montré un indice anti-inflammatoire par rapport à la sédation plus élevé, ce qui le rend potentiellement plus efficace avec moins d’effets secondaires sur le système nerveux central . Cette distinction met en évidence les avantages potentiels de SUN-1334H dans les applications cliniques.

Activité Biologique

SUN 1334H is a novel compound characterized as a potent and selective H1 receptor antagonist, primarily investigated for its antihistaminic and anti-inflammatory properties. This article delves into the biological activity of this compound, drawing from various studies and research findings to provide a comprehensive overview.

- Chemical Name : this compound

- CAS Number : 607736-84-5

- Ki Value : 9.7 nM (indicating high affinity for H1 receptors) .

This compound acts by selectively blocking the H1 histamine receptor, which plays a crucial role in allergic responses and inflammation. By inhibiting this receptor, this compound effectively reduces symptoms associated with allergic reactions and inflammation without significant sedation, making it a promising candidate in the field of antihistamines .

Anti-Inflammatory Effects

In preclinical studies, this compound demonstrated significant anti-inflammatory activity. It was evaluated in various animal models, including:

- Nasal Allergy Models : Induced by ovalbumin sensitization, this compound effectively reduced inflammatory markers such as IL-4 levels and total protein concentrations in nasal lavage fluid (NLF) .

- Skin Allergy Models : The compound exhibited potent inhibition of both passive and active cutaneous anaphylactic reactions, indicating its efficacy in treating skin allergies .

Comparison with Other Antihistamines

A comparative study highlighted that this compound's anti-inflammatory effects were comparable to established antihistamines like cetirizine and hydroxyzine but showed a better profile in terms of sedation potential. Unlike fexofenadine and desloratadine, which had moderate effects, this compound maintained a high anti-inflammatory to sedation index .

| Antihistamine | Anti-Inflammatory Activity | Sedation Potential | Notes |

|---|---|---|---|

| This compound | High | Low | Potent in nasal and skin models |

| Cetirizine | Moderate | Moderate | Commonly used antihistamine |

| Hydroxyzine | Moderate | High | Sedative properties present |

| Fexofenadine | Low | Low | Minimal anti-inflammatory effect |

| Desloratadine | Moderate | Low | Comparable to others |

Case Studies

Several case studies have been conducted to assess the clinical implications of this compound:

- Study on Allergic Rhinitis : In a controlled trial involving guinea pigs, treatment with this compound significantly reduced symptoms of allergic rhinitis compared to placebo groups. The reduction in inflammatory cell infiltration was notable, showcasing its potential as an effective treatment option for patients suffering from allergic conditions .

- Evaluation of Safety Profile : In studies examining central nervous system effects, this compound did not induce sedation or interact adversely with alcohol, positioning it as a safer alternative to traditional antihistamines that often carry sedative effects .

Propriétés

IUPAC Name |

2-[(E)-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]but-2-enoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F2N2O3.2ClH/c24-20-7-3-18(4-8-20)23(19-5-9-21(25)10-6-19)27-14-12-26(13-15-27)11-1-2-16-30-17-22(28)29;;/h1-10,23H,11-17H2,(H,28,29);2*1H/b2-1+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQMKGKFTBFMGE-SEPHDYHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/COCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28Cl2F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607736-84-5 | |

| Record name | 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-ylbut-2-enyloxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607736845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUN-1334H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QKT19VDE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.